molecular formula C12H9ClN2O2 B11863309 Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate

Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate

Cat. No.: B11863309
M. Wt: 248.66 g/mol
InChI Key: FIMHAUXKAOTBDD-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amino-pyrimidine derivatives.

    Coupling Reactions: Biaryl compounds.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3

InChI Key

FIMHAUXKAOTBDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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